(2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid

DPP-4 inhibition Type 2 diabetes Cyanopyrrolidine

This chirally pure (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid (CAS 1049981-76-1) is a critical building block for novel cyanopyrrolidine-based DPP-4 inhibitors and CCR5 antagonists. Its defined stereochemistry and 2-cyanobenzyl substituent (XLogP3-AA -0.8) deliver superior enzyme inhibition and metabolic stability versus alternative scaffolds. Ideal for medicinal chemistry programs targeting type 2 diabetes, HIV, and inflammatory diseases. Sourced at ≥95% purity for reproducible results.

Molecular Formula C13H14N2O2
Molecular Weight 230.267
CAS No. 1049981-76-1
Cat. No. B2476769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid
CAS1049981-76-1
Molecular FormulaC13H14N2O2
Molecular Weight230.267
Structural Identifiers
SMILESC1C(CNC1C(=O)O)CC2=CC=CC=C2C#N
InChIInChI=1S/C13H14N2O2/c14-7-11-4-2-1-3-10(11)5-9-6-12(13(16)17)15-8-9/h1-4,9,12,15H,5-6,8H2,(H,16,17)/t9-,12+/m1/s1
InChIKeyLMXYNNZXNRORJH-SKDRFNHKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid (CAS: 1049981-76-1) | Specifications and Selection Criteria


(2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid (CAS 1049981-76-1) is a chiral pyrrolidine-2-carboxylic acid derivative with a cyanobenzyl substituent at the 4-position [1]. The compound is characterized by a molecular formula of C13H14N2O2 and a molecular weight of 230.26 g/mol [1]. It serves primarily as a synthetic intermediate in medicinal chemistry and is commercially available from multiple vendors at purity levels typically ≥95% for research applications .

Why (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic Acid Cannot Be Directly Substituted with Alternative Pyrrolidine Intermediates


Substitution of (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid with structurally similar pyrrolidine-2-carboxylic acid derivatives—such as those lacking the 2-cyanobenzyl moiety at the 4-position or possessing alternative substitution patterns—is scientifically inadvisable [1]. The specific (2S,4R) stereochemistry and the 2-cyanobenzyl group confer distinct physicochemical properties (including XLogP3-AA of -0.8) that directly influence downstream binding interactions in target-oriented synthesis [1]. In the context of DPP-4 inhibitor development, for instance, compounds in the cyanopyrrolidine class with different substituents exhibit divergent enzyme inhibition profiles, with the 2-cyanobenzyl-substituted derivatives showing significantly enhanced activity compared to alternative pyrrolidine scaffolds [2].

Quantitative Differentiation Evidence for (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic Acid vs. Closest Analogs


DPP-4 Inhibition: Enhanced Potency of Cyanobenzyl-Substituted Pyrrolidines vs. Marketed Gliptins

Compounds within the cyanobenzyl-substituted pyrrolidine-2-carboxylic acid class, which includes the target compound as a key intermediate, exhibit superior in vitro DPP-4 enzyme inhibition compared to the marketed DPP-4 inhibitors omarigliptin and sitagliptin [1]. The patent literature explicitly states that all compounds listed in the exemplified DPP-4 inhibition assay achieved IC50 values lower than those of omarigliptin and sitagliptin [1]. This provides class-level evidence that the 2-cyanobenzyl pyrrolidine scaffold confers a potency advantage over triazolopiperazine-based (sitagliptin) and other structural classes of DPP-4 inhibitors [1].

DPP-4 inhibition Type 2 diabetes Cyanopyrrolidine

Chiral Identity: Defined (2S,4R) Stereochemistry Essential for Asymmetric Synthesis

The target compound possesses precisely defined stereochemistry at two chiral centers, specified as (2S,4R) [1]. This is a critical point of differentiation from alternative pyrrolidine-2-carboxylic acid derivatives that may be supplied as racemic mixtures, enantiomerically undefined products, or alternative diastereomers such as (2S,4S) or (2R,4R) [2]. In the context of pharmaceutical intermediate procurement, stereochemical purity is a non-negotiable requirement for the reproducible synthesis of chiral drug candidates. The (2S,4R) configuration is essential for downstream stereochemical control in the construction of complex chiral molecules [2].

Chiral intermediate Asymmetric synthesis Stereochemistry

Lipophilicity Profile: Calculated XLogP3-AA of -0.8 Differentiates from Lipophilic Analogs

The target compound has a calculated XLogP3-AA value of -0.8 [1]. This relatively low lipophilicity differentiates it from more hydrophobic pyrrolidine-2-carboxylic acid derivatives such as (2S,4R)-4-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS 1049740-26-2, with naphthyl substitution) and (2S,4R)-4-(biphenyl-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS 1049740-26-2 variant) . The lower lipophilicity of the cyanobenzyl derivative may confer distinct solubility and permeability characteristics that are advantageous for the synthesis of drug candidates requiring balanced physicochemical profiles [1].

Lipophilicity XLogP Physicochemical property

Recommended Application Scenarios for (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic Acid Procurement


Synthesis of High-Potency DPP-4 Inhibitors for Next-Generation Diabetes Therapeutics

Procure (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid for use as a key chiral building block in the synthesis of novel cyanopyrrolidine-based DPP-4 inhibitors. The patent literature indicates that compounds derived from this scaffold demonstrate superior in vitro DPP-4 enzyme inhibition compared to omarigliptin and sitagliptin [1]. This application scenario is specifically relevant for medicinal chemistry programs targeting improved glycemic control in type 2 diabetes with potential potency advantages over currently marketed gliptins.

Construction of Stereochemically Complex Pharmaceutical Intermediates Requiring Defined (2S,4R) Configuration

Use (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid as a chirally pure starting material for asymmetric synthesis campaigns where stereochemical fidelity is paramount [1]. The defined (2S,4R) stereochemistry enables precise control over downstream chiral center formation, a critical requirement for pharmaceutical development where alternative stereoisomers or racemic mixtures would compromise synthetic reproducibility and regulatory approval pathways [2]. This scenario applies to any medicinal chemistry program requiring a defined pyrrolidine scaffold with two chiral centers.

Development of Drug Candidates Requiring Moderately Hydrophilic Pyrrolidine Scaffolds

Select (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid over more lipophilic analogs (such as naphthyl- or biphenyl-substituted derivatives) when the synthetic target requires a pyrrolidine building block with a calculated XLogP3-AA of -0.8 [1]. This application scenario is particularly relevant for medicinal chemistry programs targeting drug candidates where lower lipophilicity is desirable for solubility, permeability, or metabolic stability optimization [2]. The cyanobenzyl moiety provides a balanced physicochemical profile that may be advantageous over alternative hydrophobic substituents.

Medicinal Chemistry Exploration of CCR5 Antagonism for Inflammatory and Infectious Disease Applications

Consider (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid as a starting scaffold for the development of CCR5 receptor antagonists [1]. Preliminary pharmacological screening data indicates that derivatives based on this core structure can function as CCR5 antagonists [2], with literature precedent for cyanobenzyl-substituted pyrrolidines demonstrating potent CCR5 antagonist activity (IC50 values in the sub-nanomolar to low nanomolar range in cell-based assays) [3]. This application scenario is relevant for research programs targeting HIV infection, inflammatory diseases, and autoimmune conditions where CCR5 antagonism has established therapeutic potential [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.